molecular formula C10H14FN B8588346 2-Fluoro-5-neopentylpyridine

2-Fluoro-5-neopentylpyridine

Cat. No.: B8588346
M. Wt: 167.22 g/mol
InChI Key: QBGYCAFIOIUMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-neopentylpyridine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2-fluoropyridine

InChI

InChI=1S/C10H14FN/c1-10(2,3)6-8-4-5-9(11)12-7-8/h4-5,7H,6H2,1-3H3

InChI Key

QBGYCAFIOIUMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (−78° C.) solution of (1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane (260 ml, 260 mmol) in THF (200 ml) was added neopentylmagnesium chloride (260 ml, 260 mmol) drop-wise. The mixture slowly warmed to RT and stirred for 3 h. The white solid was filtered off and washed thoroughly with pentane. The filtrate was concentrated to give the light yellow oil. This residue was diluted with p-dioxane (300 ml) and to this was added 5-bromo-2-fluoropyridine (35.20 g, 200 mmol), (Ph3P)4Pd (9.7 g, 8.4 mmol), and 5 N NaOH (168 ml, 838 mmol). The resulting reaction mixture was heated at 95° C. in 16 h. The mixture was cooled and added 5 N HCl (168 ml) and the reaction was stirred for 1 h and extracted with ether (3×). The organic layers were washed with brine, dried over MgSO4, concentrated and purified by ISCO (5% EtOAc/Hexanes) to give the light yellow oil. MS (m+1): 168.2.
[Compound]
Name
(1s,5s)-9-methoxy-9-bora-bicyclo[3.3.1]nonane
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
neopentylmagnesium chloride
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Three
Name
Quantity
168 mL
Type
reactant
Reaction Step Three
Quantity
9.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
168 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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